L-803,087 Trifluoroacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

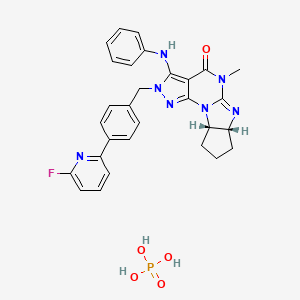

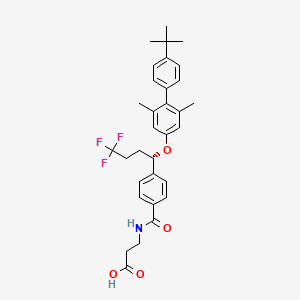

L-803,087 Trifluoroacetate is a potent and selective somatostatin sst4 receptor agonist . It has been used in research for its ability to facilitate AMPA-mediated hippocampal synaptic responses in vitro and increase kainate-induced seizures in mice in vivo .

Molecular Structure Analysis

The molecular formula of L-803,087 Trifluoroacetate is C27H30F5N5O5 . The exact mass is 599.22 and the molecular weight is 599.559 . The IUPAC name is N2-[4-(5,7-Difluoro-2-phenyl-1H-indol-3-yl)-1-oxobutyl]-L-arginine methyl ester trifluoroacetate .Physical And Chemical Properties Analysis

L-803,087 Trifluoroacetate is a white solid . It is soluble to 100 mM in DMSO and to 100 mM in ethanol . It should be stored at -20°C .Applications De Recherche Scientifique

Use in Liquid Chromatography-Mass Spectrometry (LC-MS)

Trifluoroacetic acid (TFA), a related compound to L-803,087 Trifluoroacetate, is widely used as a mobile phase additive in LC-MS for analyzing therapeutic proteins and peptides. It enhances reversed-phase chromatographic performance but can suppress mass spectrometric signals. Studies have suggested alternative mobile phase additives and methods to alleviate this signal suppression (Bobály et al., 2015), (Nshanian et al., 2017), (Shou & Naidong, 2005).

Application in Trifluoromethylation Reactions

Trifluoroacetic acid and its derivatives are used in organic synthesis for trifluoromethylation, a method to append the CF3 functionality to compounds. This application is crucial in developing pharmaceuticals and agrochemicals due to the unique properties imparted by the trifluoromethyl group (Beatty et al., 2015).

Environmental Impact Studies

The breakdown products of compounds like L-803,087 Trifluoroacetate, such as trifluoroacetate (TFA), are studied for their environmental impact. This includes investigating their accumulation in ecosystems, such as vernal pool ecosystems, and their effects on plant and microbial communities (Benesch et al., 2002).

Use in Synthesis of Other Compounds

Trifluoroacetic acid derivatives are employed in the synthesis of various organic and inorganic compounds, including lanthanide complexes and amino acids, due to their ability to facilitate certain chemical transformations (Pedrosa et al., 2002), (Tudor et al., 1993).

Applications in Nanotechnology

Research on the synthesis of nanomaterials, such as lanthanide-doped upconverting nanoparticles, often involves the use of metal trifluoroacetates. These materials have potential applications in bioimaging, drug delivery, and optoelectronics (Bogdan et al., 2011).

Study of Amphiphilic Self-Assemblies

Trifluoroacetate derivatives are explored for their ability to induce phase transitions in amphiphilic systems, which has implications in the fields of material science and pharmaceuticals (Dong et al., 2015).

Mécanisme D'action

Propriétés

IUPAC Name |

methyl (2S)-5-(diaminomethylideneamino)-2-[4-(5,7-difluoro-2-phenyl-1H-indol-3-yl)butanoylamino]pentanoate;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29F2N5O3.C2HF3O2/c1-35-24(34)20(10-6-12-30-25(28)29)31-21(33)11-5-9-17-18-13-16(26)14-19(27)23(18)32-22(17)15-7-3-2-4-8-15;3-2(4,5)1(6)7/h2-4,7-8,13-14,20,32H,5-6,9-12H2,1H3,(H,31,33)(H4,28,29,30);(H,6,7)/t20-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIRYZHRNVKQVGQ-BDQAORGHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCCN=C(N)N)NC(=O)CCCC1=C(NC2=C1C=C(C=C2F)F)C3=CC=CC=C3.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CCCN=C(N)N)NC(=O)CCCC1=C(NC2=C1C=C(C=C2F)F)C3=CC=CC=C3.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30F5N5O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

599.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

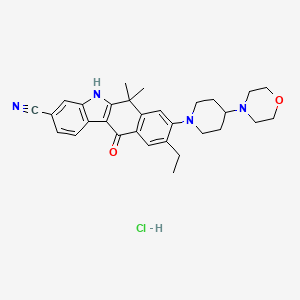

![N-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]-4-[4-(dimethylamino)butanoylamino]benzamide](/img/structure/B560160.png)

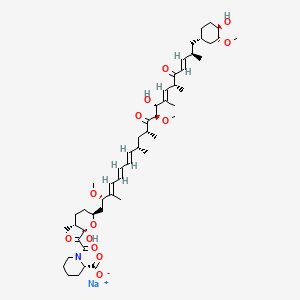

![8-Fluoro-N-{(2r)-1-Oxo-1-(Pyrrolidin-1-Yl)-3-[3-(Trifluoromethyl)phenyl]propan-2-Yl}-1,2,3,4-Tetrahydroisoquinoline-6-Sulfonamide](/img/structure/B560162.png)

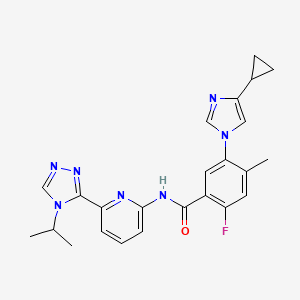

![(E)-3-(3,5-difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenyl)acrylic acid](/img/structure/B560170.png)